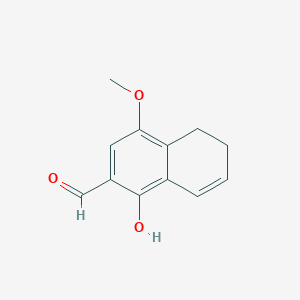
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and methoxy functional groups attached to the naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde typically involves the functionalization of a naphthalene derivative. One common method is the electrophilic aromatic substitution reaction, where a naphthalene derivative undergoes substitution reactions to introduce the hydroxyl and methoxy groups at specific positions on the ring . The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available naphthalene derivatives. The process may include steps such as nitration, reduction, and subsequent functional group transformations to introduce the hydroxyl and methoxy groups.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The aldehyde group can undergo nucleophilic addition reactions with various biomolecules, potentially leading to the formation of covalent adducts that modulate biological functions .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1-naphthaldehyde: Similar structure but lacks the methoxy group.
4-Methoxy-1-naphthol: Similar structure but lacks the aldehyde group.
1-Hydroxy-2-naphthaldehyde: Similar structure but with different substitution pattern.
Uniqueness
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, along with an aldehyde group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research .
Propiedades
Número CAS |
88170-75-6 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H12O3/c1-15-11-6-8(7-13)12(14)10-5-3-2-4-9(10)11/h3,5-7,14H,2,4H2,1H3 |
Clave InChI |
CSPYBIHZRGKPJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CCC=CC2=C(C(=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















